Acetaldehyde-13C2

Vue d'ensemble

Description

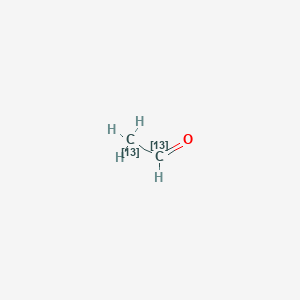

Acetaldehyde-13C2 is a stable isotope-labeled compound where both carbon atoms are carbon-13 isotopes. It is represented by the molecular formula 13CH313CHO and has a molecular weight of 46.04 g/mol . This compound is primarily used in scientific research to trace and study metabolic pathways and reaction mechanisms due to its isotopic labeling.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Acetaldehyde-13C2 can be synthesized through various chemical methods. One common method involves the reduction of carbonate compounds. Another method includes obtaining it from acetic acid or its salts through a carbene reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves isotopic labeling techniques that ensure the incorporation of carbon-13 isotopes into the acetaldehyde molecule. This process typically requires specialized equipment and conditions to achieve high isotopic purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

Acetaldehyde-13C₂ undergoes oxidation to form acetic acid-13C₂ under acidic conditions. Key reagents and outcomes include:

| Reagent/Condition | Product | Notes |

|---|---|---|

| K₂Cr₂O₇ in H₂SO₄ | Acetic acid-13C₂ | Complete oxidation via chromium intermediates |

| O₂ with PdCl₂/CuCl₂ catalysts | Acetic acid-13C₂ | Industrial-scale oxidation |

Research Insight : Isotopic labeling confirms that both carbons in the resulting acetic acid originate from acetaldehyde-13C₂, as demonstrated in tracer studies .

Reduction Reactions

Strong reducing agents convert acetaldehyde-13C₂ into ethane-13C₂ or ethanol-13C₂:

| Reagent/Condition | Product |

|---|---|

| LiAlH₄ in anhydrous ether | Ethanol-13C₂ |

| H₂ with Ni/Pd catalysts | Ethane-13C₂ |

Key Finding : Reduction pathways retain isotopic integrity, enabling applications in metabolic flux analysis .

Aldol Condensation

Acetaldehyde-13C₂ participates in base-catalyzed aldol condensation, forming α,β-unsaturated aldehydes such as trans-but-2-enal-13C₄:

Mechanism :

-

Deprotonation at the α-carbon forms an enolate.

-

Nucleophilic attack on a second acetaldehyde-13C₂ molecule.

Experimental Data :

-

Product diversity includes linear and branched aldehydes, confirmed via ¹H/¹³C NMR .

-

pH > 7 accelerates polymerization, leading to insoluble polymers .

Substitution Reactions

The hydroxyl group is replaced by halides or amines under specific conditions:

| Reagent | Product | Application |

|---|---|---|

| SOCl₂ + pyridine | Chloroacetaldehyde-13C₂ | Intermediate in synthesis |

| Cyclohexylamine | N-Ethylidenecyclohexylamine-13C₂ | Chiral auxiliary |

Safety Note : Substitution with thionyl chloride releases HCl, requiring controlled conditions .

DNA Adduct Formation

Acetaldehyde-13C₂ reacts with 2'-deoxyguanosine (dG) to form N²-ethylidene-dG adducts, critical in studying alcohol-related carcinogenesis:

| Study Model | Adduct Type | Key Insight |

|---|---|---|

| TK6 lymphoblasts | Exogenous vs. endogenous adducts | Endogenous adducts dominate below 10 µM |

| LC-ESI-MS/MS | Quantification | Linear detection range: 4–512 fmol |

Implication : 13C labeling differentiates exogenous exposure from background endogenous adducts, refining risk assessments .

Radiation-Induced Decomposition

Under γ-irradiation, acetaldehyde-13C₂ decomposes into:

Mechanistic Pathway :

-

Radical formation (CH₃·C⁺HO).

-

Fragmentation to CO and ketene.

pH-Dependent Reactivity

Acidity governs reaction outcomes:

-

Acidic Conditions : Forms lactic acid-13C₃ via 2-hydroxypropanenitrile intermediate .

-

Alkaline Conditions : Favors aldol condensation and polymerization .

Biological Interactions

Reacts with biogenic amines (e.g., dopamine) to form tetrahydroisoquinolines, implicated in neurotoxicity studies .

Applications De Recherche Scientifique

Cancer Research

DNA Adduct Formation

Acetaldehyde-13C2 is instrumental in studying DNA adducts that contribute to carcinogenesis. Research indicates that exposure to acetaldehyde leads to the formation of specific DNA adducts, such as N2-ethylidene-dG, which are implicated in the development of cancers associated with alcohol consumption and tobacco use. For instance, studies using human lymphoblastoid TK6 cells demonstrated a clear dose-response relationship between this compound exposure and the formation of these adducts, highlighting its role as a biomarker for assessing DNA damage and cancer risk .

Mechanistic Insights

In melanoma research, this compound has been utilized to investigate its role in histone acetylation processes. The compound was traced in cellular models to determine how it contributes to histone modifications that affect gene expression. Findings revealed that higher levels of this compound correlated with increased acetylation of histone H3, suggesting a direct link between acetaldehyde metabolism and chromatin remodeling in cancer cells .

Metabolic Studies

Tracing Metabolic Pathways

this compound is widely used in metabolic studies to trace the conversion of substrates within cells. For example, studies have shown that acetaldehyde can be derived from pyruvate through enzymatic reactions, serving as an important intermediate in cellular metabolism. By employing this compound, researchers can map out the metabolic pathways involving this compound and its derivatives, providing insights into energy metabolism and biosynthetic processes .

Impact on Cellular Function

Research has also demonstrated that exposure to this compound affects cell survival and induces micronucleus formation, indicating genotoxic effects at certain concentrations. This information is crucial for understanding how acetaldehyde influences cellular health and contributes to disease processes .

Toxicological Assessments

Biomarkers of Exposure

this compound serves as a reliable marker for assessing exposure levels in toxicological studies. By quantifying the levels of acetaldehyde-DNA adducts formed in tissues following exposure to this compound, researchers can evaluate the potential risks associated with environmental and lifestyle factors such as alcohol consumption and smoking .

Experimental Methodologies

Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to measure the formation of DNA adducts from this compound. These methodologies allow for precise quantification and differentiation between endogenous and exogenous sources of DNA damage, thereby enhancing our understanding of the toxicological implications of acetaldehyde exposure .

Data Summary

| Application Area | Key Findings | Techniques Used |

|---|---|---|

| Cancer Research | Formation of DNA adducts (N2-ethylidene-dG) linked to carcinogenesis | LC-MS/MS, cell culture assays |

| Metabolic Studies | Tracing metabolic pathways involving pyruvate-derived acetaldehyde | Isotope tracing techniques |

| Toxicological Assessments | Quantification of DNA adducts for assessing exposure risks | LC-MS/MS |

Case Studies

- Melanoma Cell Models : A study traced 13C2-acetaldehyde incorporation into histones, revealing its role in gene regulation through histone modification .

- Human Lymphoblastoid Cells : Research demonstrated a significant increase in DNA adduct formation following exposure to varying concentrations of 13C2-acetaldehyde, establishing its potential as a biomarker for genotoxicity .

- Toxicology Evaluations : Experiments showed that 13C2-acetaldehyde could be used effectively to differentiate between endogenous DNA damage and damage caused by external exposures in human tissues .

Mécanisme D'action

The mechanism of action of Acetaldehyde-13C2 involves its participation in various chemical reactions due to the presence of the carbonyl group. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. The isotopic labeling with carbon-13 allows researchers to trace the movement and transformation of the carbon atoms through different pathways and reactions. This helps in elucidating detailed reaction mechanisms and metabolic processes.

Comparaison Avec Des Composés Similaires

Acetaldehyde-1-13C: Only one carbon atom is labeled with carbon-13.

Acetaldehyde-d4: Deuterium-labeled acetaldehyde.

Formaldehyde-13C: A simpler aldehyde with one carbon-13 labeled carbon.

Comparison: Acetaldehyde-13C2 is unique due to the labeling of both carbon atoms with carbon-13, providing a more comprehensive tracing capability in studies compared to compounds with only one labeled carbon

Activité Biologique

Acetaldehyde-13C2 (C-labeled acetaldehyde) is a stable isotope-labeled form of acetaldehyde, a simple aldehyde that plays significant roles in various biological processes. This article explores the biological activity of this compound, focusing on its metabolic pathways, potential toxic effects, and implications in cancer research.

Overview of Acetaldehyde

Acetaldehyde is primarily known as a metabolite of ethanol, produced during alcohol metabolism. It is classified as a carcinogen and is associated with various health risks, including DNA damage and mutagenesis. The incorporation of stable isotopes like C allows researchers to trace metabolic pathways and better understand the compound's biological effects.

Metabolic Pathways

- Conversion to Acetate : Acetaldehyde is metabolized primarily by the enzyme aldehyde dehydrogenase (ALDH), leading to the production of acetate. This process is crucial for detoxifying acetaldehyde and facilitating its further metabolism into carbon dioxide and water.

- Histone Acetylation : Recent studies have shown that acetaldehyde can serve as an acetyl donor for histone acetylation. Specifically, ALDH1A3 has been identified as a key player in coordinating the metabolism of nuclear acetaldehyde and promoting histone H3 acetylation, which may influence gene expression related to cancer progression .

- DNA Adduct Formation : Acetaldehyde forms various DNA adducts, such as -ethylidene-dG, which can lead to mutagenic effects. Research indicates that exposure to C2-acetaldehyde results in significant increases in DNA adduct formation in human cell lines, particularly at higher concentrations (≥ 50 µM) .

Toxicological Effects

Acetaldehyde exhibits cytotoxic properties at elevated concentrations, leading to reduced cell viability and increased micronucleus formation in lymphoblastoid cells. Studies report significant decreases in cell survival at concentrations ≥ 1000 µM, emphasizing its potential as a toxic agent .

Study on DNA Damage

A study investigating the mutagenic effects of acetaldehyde demonstrated that exposure to C2-acetaldehyde resulted in the formation of specific DNA adducts associated with increased mutation rates in human cells. The research utilized high-performance liquid chromatography coupled with mass spectrometry (HPLC/MS/MS) to quantify these adducts, revealing a direct correlation between exposure levels and DNA damage markers .

Acetaldehyde's Role in Cancer

Research has highlighted acetaldehyde's role in carcinogenesis through its mutagenic properties. A genome-wide CRISPR screen indicated that acetaldehyde exposure leads to chromosomal-scale DNA damage and distinct mutation signatures associated with alcohol-related cancers .

Data Tables

Propriétés

IUPAC Name |

acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O/c1-2-3/h2H,1H3/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHGUXGNUITLKF-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449064 | |

| Record name | Acetaldehyde-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

46.038 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632-98-0 | |

| Record name | Acetaldehyde-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1632-98-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.